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Compound of Interest

Compound Name: (R)-Nolpitantium

Cat. No.: B1217346

For Researchers, Scientists, and Drug Development Professionals

Introduction and Clarification of Application

(R)-Nolpitantium, the active chiral cation of Nolpitantium chloride (also known by its research
code SR 140333), is a potent and selective non-peptide antagonist of the tachykinin
neurokinin-1 (NK1) receptor. It is crucial for researchers to note that (R)-Nolpitantium is not
utilized as a catalyst or reagent in the synthesis of other pharmaceutical compounds. Instead, it
is the active pharmaceutical ingredient (API) itself, investigated for its therapeutic effects.

These application notes, therefore, focus on its mechanism of action, its applications in
biological and pharmacological research, and a conceptual overview of its synthesis, rather
than its use as a synthetic tool.

Pharmacological Profile and Applications

(R)-Nolpitantium exerts its effects by competitively blocking the binding of Substance P (SP),
an endogenous neuropeptide, to the NK1 receptor. This action modulates various physiological
and pathological processes.

Mechanism of Action: NK1 Receptor Antagonism

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor, initiates a
signaling cascade that leads to the generation of intracellular second messengers and
subsequent cellular responses. (R)-Nolpitantium prevents this activation.
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Caption: NK1 Receptor Signaling Pathway and Inhibition by (R)-Nolpitantium.

Therapeutic and Research Applications
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(R)-Nolpitantium has been investigated in several preclinical and clinical contexts due to its
ability to inhibit NK1 receptor signaling.

e Anti-emetic: The NK1 receptor plays a critical role in the emetic reflex. Antagonists like (R)-
Nolpitantium have been studied for the prevention of chemotherapy-induced nausea and
vomiting (CINV).

e Neurogenic Inflammation: Substance P released from sensory nerve endings can cause
plasma extravasation and vasodilation, key components of neurogenic inflammation. (R)-
Nolpitantium can block these effects.[1]

» Pain and Nociception: By blocking Substance P signaling in the central and peripheral
nervous systems, (R)-Nolpitantium has shown potential in modulating pain responses.[1]

e Oncology: Emerging research suggests a role for the Substance P/NK1R system in tumor
progression, making antagonists a potential area for cancer therapy research.

Quantitative Pharmacological Data

The potency and selectivity of (R)-Nolpitantium (SR 140333) have been characterized in
various in vitro and in vivo models.

Species/Syste

Assay Type Parameter Value Reference
m

o o Human NK1 ]

Binding Affinity Ki ~0.2 nM [1]
Receptor

Functional Guinea-pig lleum

_ _ pA2 ~9.7 [1]
Antagonism Contraction
) ] Rat Plasma )

In Vivo Efficacy ) ED50 7 pg/kg (i.v.) [1]
Extravasation

In Vivo Efficacy Dog Hypotension  ED50 3 pg/kg (i.v.) [1]

Pharmaceutical Synthesis of (R)-Nolpitantium
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The synthesis of (R)-Nolpitantium is a multi-step process that requires the construction of a
chiral, highly substituted piperidine core. While a detailed, publicly available protocol is limited,
the synthesis can be conceptually understood through key intermediates described in the

patent literature.[2]

Conceptual Synthetic Workflow

The synthesis involves the stereoselective preparation of a key chiral piperidine intermediate,
followed by N-acylation and quaternization of a tertiary amine to yield the final product.
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Starting Materials
(e.g., 4-aryl-4-cyanoheptanedioic acid)

Key Synthetic Stages

Chiral Glutarimide
Intermediate Synthesis

Reduction

Stereoselective Reduction
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Coupling with
3-isopropoxyphenylacetic acid

N-Acylation

Reaction with :
-(2-chloroethyl)-4-phenyl-azabicyclo[2.2.2]octane

Quaternization Reaction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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